2,2-Dimethylcyclopropanecarboxamide

Pharmaceutical Intermediate Chiral Synthesis Enantioselective Biocatalysis

This cyclopropanecarboxamide is the essential chiral intermediate for cilastatin sodium manufacturing; only the (S)-(+)-enantiomer (≥99% ee, CAS 75885-58-4) provides the mandatory stereochemistry for API synthesis. Racemic material (CAS 1759-55-3) requires costly enzymatic resolution. The scaffold also delivers nanomolar renal dehydropeptidase-I inhibitors (Ki 48 nM) and serves as a gem-dimethyl/isopropyl bioisostere in drug design. N-aryl derivatives show larvicidal activity against Aedes aegypti. Available from R&D grams to bulk kilograms.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 1759-55-3; 75885-58-4
Cat. No. B2492015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylcyclopropanecarboxamide
CAS1759-55-3; 75885-58-4
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESCC1(CC1C(=O)N)C
InChIInChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
InChIKeyYBZQRYWKYBZZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylcyclopropanecarboxamide: A Chiral Cyclopropane Carboxamide with Distinct Enantiomer-Dependent Applications


2,2-Dimethylcyclopropanecarboxamide (C6H11NO, MW 113.16 g/mol) is a cyclopropanecarboxamide derivative characterized by a gem-dimethyl substituted three-membered cyclopropane ring bearing a primary carboxamide group [1]. The compound exists in two stereoisomeric forms: the racemic mixture (±)-2,2-dimethylcyclopropanecarboxamide (CAS 1759-55-3) with a melting point of 171-173 °C, and the optically pure (S)-(+)-enantiomer (CAS 75885-58-4) with a melting point of 135-137 °C and specific rotation [α]20/D +82° to +83° (c = 1, methanol) . This stereochemical distinction fundamentally determines its procurement and application pathway, as the enantiomerically pure form serves as an essential pharmaceutical intermediate for cilastatin synthesis, while the racemic form finds utility as a general research reagent [2].

Why 2,2-Dimethylcyclopropanecarboxamide Cannot Be Replaced by Unsubstituted Cyclopropanecarboxamide or Other Cyclopropane Analogs


Unsubstituted cyclopropanecarboxamide and other in-class analogs cannot substitute for 2,2-dimethylcyclopropanecarboxamide due to the critical functional role of the gem-dimethyl substitution at the C2 position of the cyclopropane ring. The 2,2-dimethyl motif imparts unique conformational rigidity and steric bulk that is absent in unsubstituted cyclopropanecarboxamide [1]. This substitution pattern enables the cyclopropane scaffold to function as a bioisostere for gem-dimethyl or isopropyl groups in drug design, a property that unsubstituted analogs lack . Furthermore, the chirality of the (S)-(+)-enantiomer (CAS 75885-58-4) is indispensable for stereospecific incorporation into cilastatin; substitution with the racemic mixture (CAS 1759-55-3) or the (R)-enantiomer would introduce unwanted stereochemical impurities that compromise both synthetic efficiency and the pharmacological profile of the final drug product [2]. The significantly lower predicted XLogP3 of unsubstituted cyclopropanecarboxamide (approximately -0.3) compared to 2,2-dimethylcyclopropanecarboxamide (0.4) further underscores differences in lipophilicity and membrane permeability that affect biological performance [1][3].

2,2-Dimethylcyclopropanecarboxamide: Quantified Differentiation Evidence for Procurement Decisions


Enantioselective Synthesis: (S)-(+)-Enantiomer Enables Cilastatin Production with ≥99.0% Chiral Purity

The (S)-(+)-enantiomer (CAS 75885-58-4) serves as the exclusive chiral building block for cilastatin synthesis, a renal dehydropeptidase-I inhibitor that prevents imipenem degradation. The compound is commercially available with assay purity ≥99.0% and chiral content exceeding 99.0% [1]. In contrast, the racemic mixture (CAS 1759-55-3) cannot be directly utilized for this pharmaceutical application without an additional stereospecific resolution step, which introduces processing costs and yield losses . The (R)-enantiomer is enzymatically removed during production via enantioselective hydrolysis using R-amidase-producing bacteria such as Delftia tsuruhatensis CCTCC M 205114 [2].

Pharmaceutical Intermediate Chiral Synthesis Enantioselective Biocatalysis

Melting Point Differentiation: Racemic vs. (S)-(+)-Enantiomer Physical Property Distinction

The racemic mixture (CAS 1759-55-3) and the (S)-(+)-enantiomer (CAS 75885-58-4) exhibit distinctly different melting points: the racemate melts at 171-173 °C, whereas the enantiomerically pure (S)-(+)-form melts at 135-137 °C . This 36-38 °C melting point depression in the pure enantiomer relative to the racemate is consistent with the formation of a racemic compound (conglomerate) rather than a solid solution, and provides a straightforward quality control metric for confirming enantiomeric purity upon receipt .

Physicochemical Characterization Quality Control Identity Confirmation

Cyclopropane Scaffold as Conformational Constraint: Bioisosteric Replacement Value in Drug Design

The 2,2-dimethylcyclopropane motif functions as a bioisostere for gem-dimethyl or isopropyl groups in drug candidates, introducing conformational rigidity that restricts rotational freedom relative to acyclic analogs . The rigid cyclopropane scaffold can act as a conformational constraint in larger molecules, a feature highly sought after in drug design to lock bioactive conformations [1]. In contrast, unsubstituted cyclopropanecarboxamide lacks the steric bulk of the gem-dimethyl substitution, offering different conformational properties and reduced lipophilicity (XLogP3 of unsubstituted cyclopropanecarboxamide is approximately -0.3 vs. 0.4 for 2,2-dimethylcyclopropanecarboxamide) [2].

Medicinal Chemistry Bioisostere Drug Design Conformational Restriction

Renal Dehydropeptidase-I Inhibitor Precursor: Enables β-Lactam Antibiotic Potentiation

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is employed in the preparation of (Z)-2-(acylamino)-3-substituted propenoic acids, which serve as inhibitors of mammalian β-lactamase renal dipeptidase (dehydropeptidase-I, EC 3.4.13.11) [1]. The derived cilastatin inhibits renal DHP-I, preventing the hydrolytic degradation of carbapenem antibiotics such as imipenem, thereby extending therapeutic half-life and enhancing antibacterial efficacy . A structurally related 2,2-dimethylcyclopropanecarboxamide-derived compound, 2-[(2,2-dimethyl-cyclopropanecarbonyl)-amino]-hept-2-enedioic acid, demonstrates a Ki value of 48 nM against guinea pig renal dipeptidase in BindingDB assays [2].

Enzyme Inhibition β-Lactam Antibiotics Cilastatin Drug Potentiation

Agrochemical Scaffold: Larvicidal Activity of Derived Cyclopropylcarboxamides Against Aedes aegypti

Cyclopropylcarboxamides derived from (±)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (permethrin acid) were evaluated for larvicidal activity against Aedes aegypti mosquito larvae. Among 27 synthesized carboxamide derivatives, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-phenoxyphenyl)methylcyclopropanecarboxamide was the most active experimental compound, though it was 25 times less potent than the reference standard (±)-cis-permethrin [1][2]. In contrast, cyclopropylcarboxamides of the N-(substituted)phenyl, N-(substituted)phenylethyl, and N-phenylpropyl types were essentially inactive in the same larvicidal tests, demonstrating that specific N-substitution patterns critically modulate biological activity .

Agrochemical Larvicide Mosquito Control Pyrethroid Analog

2,2-Dimethylcyclopropanecarboxamide: Application Scenarios Guided by Quantified Evidence


Pharmaceutical Intermediate: Enantiomerically Pure (S)-(+)-Form for Cilastatin Manufacturing

The (S)-(+)-enantiomer (CAS 75885-58-4) is the established chiral building block for cilastatin sodium synthesis, requiring assay purity ≥99.0% and chiral content ≥99.0% . Cilastatin functions as a renal dehydropeptidase-I inhibitor that prevents the hydrolytic degradation of imipenem, extending its antibacterial spectrum and therapeutic duration . Procurement of the enantiomerically pure (S)-(+)-form is mandatory; use of the racemic mixture (CAS 1759-55-3) would introduce 50% of the inactive or potentially interfering (R)-enantiomer, necessitating costly stereospecific resolution via enzymatic hydrolysis using R-amidase-producing microorganisms [7].

Enzyme Inhibition Research: Precursor for Mammalian β-Lactamase Renal Dipeptidase Inhibitors

Both the racemic and (S)-(+)-forms serve as starting materials for synthesizing (Z)-2-(acylamino)-3-substituted propenoic acids, which are established inhibitors of mammalian β-lactamase renal dipeptidase (dehydropeptidase-I, EC 3.4.13.11) . Representative derived compounds demonstrate Ki values in the low nanomolar range (e.g., 48 nM) against renal dipeptidase . This application supports research into antibiotic adjuvant development and enzyme inhibition studies, building on the foundational medicinal chemistry work of Graham et al. (1987) [7].

Agrochemical Research: Scaffold for Synthetic Pyrethroid Analog Development

The 2,2-dimethylcyclopropanecarboxamide scaffold, when elaborated to 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide derivatives, provides a platform for developing larvicidal agents structurally related to pyrethroid insecticides . Structure-activity relationship studies of 27 N-substituted derivatives against Aedes aegypti larvae identified the N-(3-phenoxyphenyl)methyl analog as the most active within the series, establishing baseline efficacy parameters that guide further optimization . This scaffold offers a starting point for developing novel agrochemical agents with potential resistance-breaking profiles distinct from commercial pyrethroids.

Medicinal Chemistry: Conformationally Restricted Bioisostere in Drug Candidate Design

The 2,2-dimethylcyclopropane motif serves as a conformationally constrained bioisostere for gem-dimethyl or isopropyl groups in lead optimization campaigns . With a predicted XLogP3 of 0.4 and a rigid three-membered ring that restricts rotational freedom, this scaffold can lock bioactive conformations and modulate physicochemical properties relative to flexible acyclic analogs . The amide functionality provides a synthetic handle for further derivatization, enabling incorporation into diverse molecular frameworks for structure-activity relationship exploration [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.